molecular formula C12H8N4S2 B1606168 2-Isothiocyanatopyridine,dimer CAS No. 54026-17-4

2-Isothiocyanatopyridine,dimer

Cat. No.: B1606168
CAS No.: 54026-17-4
M. Wt: 272.4 g/mol
InChI Key: UJOKWUUEVJNBCX-UHFFFAOYSA-N
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Description

2-Isothiocyanatopyridine, dimer, also known as 3-(2-Pyridinyl)-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dithione, is a chemical compound with the empirical formula C12H8N4S2 and a molecular weight of 272.35 g/mol . This compound is characterized by its unique structure, which includes two isothiocyanate groups attached to a pyridine ring. It is primarily used in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

2-Isothiocyanatopyridine, dimer, undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride and DABCO, as well as desulfurizing agents such as iron(III) chloride . The major products formed from these reactions are typically thiourea or thiocarbamate derivatives.

Mechanism of Action

The mechanism of action of 2-Isothiocyanatopyridine, dimer, involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the formation of stable adducts . This reactivity underlies its biological activities, including its potential anticancer effects.

Comparison with Similar Compounds

2-Isothiocyanatopyridine, dimer, can be compared to other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.

    Allyl isothiocyanate: Known for its presence in mustard oil, it has a simpler structure and different biological activities.

    Benzyl isothiocyanate: Another compound with anticancer properties, but with a benzyl group instead of a pyridine ring.

The uniqueness of 2-Isothiocyanatopyridine, dimer, lies in its dimeric structure and the presence of the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKWUUEVJNBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=S)N=C3C=CC=CN3C2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968858
Record name 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54026-17-4
Record name NSC155040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridinyl)-2H-pyrido(1,2-a)-1,3,5-tiazine-2,4-(3H)-dithione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

10 G. of freshly distilled 2-pyridylisothiocyanate is dissolved in 100 ml. of acetonitrile and the reaction mixture stirred at room temperature for 2 days. The solid precipitate is filtered and washed with fresh acetonitrile affording 3-(2-pyridyl) pyrido (1,2-a) 1,3,5-triazine-2,4-dithione m.p. 107°-109° C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isothiocyanatopyridine,dimer
Reactant of Route 2
2-Isothiocyanatopyridine,dimer
Reactant of Route 3
2-Isothiocyanatopyridine,dimer
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Isothiocyanatopyridine,dimer

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